

# Structural Analysis of Fenridazon: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: Fenridazon

CAS No.: 68254-10-4

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## Abstract

**Fenridazon**, with the IUPAC name 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid, is a pyridazinone derivative recognized for its activity as a plant growth regulator. The specific arrangement of its chloro-substituted phenyl ring, pyridazinone core, and carboxylic acid moiety dictates its biological function. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action and for the rational design of new, more effective analogues. This guide provides an in-depth overview of the essential methodologies for the complete structural characterization of **Fenridazon**, blending established analytical techniques with computational modeling to offer a holistic view of the molecule.

## Introduction to Fenridazon and the Pyridazinone Scaffold

**Fenridazon** belongs to the pyridazinone class of heterocyclic compounds, which are six-membered rings containing two adjacent nitrogen atoms. This chemical family is of significant interest in medicinal and agricultural chemistry due to its wide range of biological activities,

including cardiovascular, anti-inflammatory, anticancer, and herbicidal properties.[1]

**Fenridazon** itself is primarily classified as a plant growth regulator, specifically a gametocide or chemical hybridizing agent, used to induce male sterility in cereal crops.[2]

The efficacy of a molecule like **Fenridazon** is intrinsically linked to its structure. The spatial arrangement of atoms governs its interaction with biological targets, its solubility, and its metabolic stability. Therefore, a multi-faceted structural analysis is not merely an academic exercise but a critical component of any research and development program involving this molecule. This guide will detail the primary techniques employed for this purpose: chemical synthesis, spectroscopic analysis, single-crystal X-ray crystallography, and computational modeling.

## Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of all further analysis.

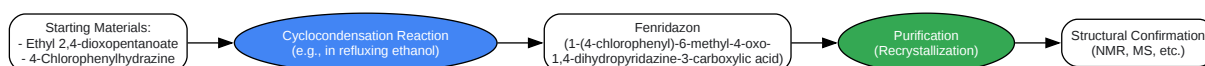
Identifier	Value	Source
IUPAC Name	1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid	[2]
Synonyms	Fenridazon	[3]
CAS Number	68254-10-4	[3]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>3</sub>	[3]
Molecular Weight	264.66 g/mol	[3]
Canonical SMILES	<chem>CC1=CC(=O)C(=NN1C2=CC=C(C=C2)Cl)C(=O)O</chem>	[2]

Caption: 2D chemical structure of **Fenridazon**.

## Synthesis of the Fenridazon Core Structure

The synthesis of the **Fenridazon** scaffold and its analogues generally relies on the cyclocondensation of a  $\gamma$ -ketoacid with a substituted hydrazine.[4] This approach provides a versatile and reliable route to the core pyridazinone ring system. While the exact industrial synthesis of **Fenridazon** is proprietary, a representative laboratory-scale synthesis can be postulated based on established chemical literature for analogous compounds.[4][5][6]

The logical workflow for synthesizing the **Fenridazon** molecule involves a key cyclization step.



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Diagram 1: General synthetic workflow for **Fenridazon**.

A detailed, step-by-step protocol for a representative synthesis is provided in Section 8.1.

## Spectroscopic Structural Elucidation

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling constants, and integration of signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, the precise arrangement of protons and carbons can be mapped. For **Fenridazon**, specific patterns are expected:

- $^1\text{H}$  NMR: Signals corresponding to the methyl group protons, the vinyl proton on the pyridazinone ring, and the four aromatic protons of the chlorophenyl group are anticipated. The splitting patterns of the aromatic protons (typically two doublets) would confirm the para substitution pattern. The carboxylic acid proton would likely appear as a broad singlet.
- $^{13}\text{C}$  NMR: The spectrum would show twelve distinct signals, corresponding to each carbon atom in the molecule. Key signals would include those for the methyl carbon, the carbonyl

carbons (one amide, one carboxylic acid), and the carbons of the two rings. The chemical shifts provide insight into the electronic environment of each carbon.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all signals and confirming the connectivity of the molecular fragments.[4][7] A detailed protocol for NMR analysis is provided in Section 8.2.

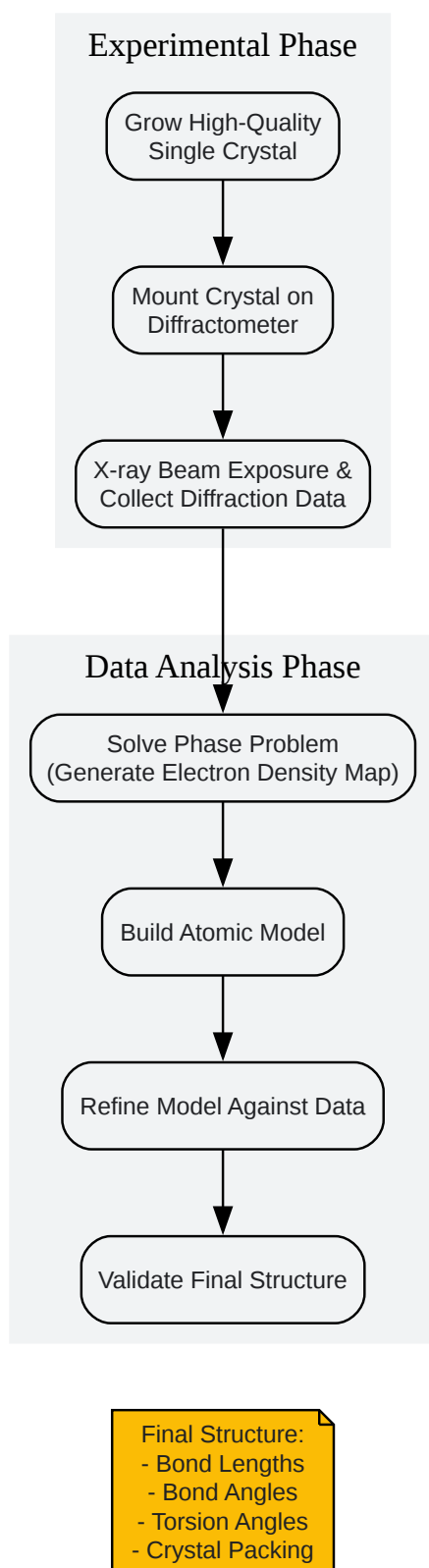
## Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, providing an exact molecular weight and elemental composition through high-resolution techniques (HRMS). This confirms the molecular formula ( $C_{12}H_9ClN_2O_3$ ). Furthermore, fragmentation patterns observed in the mass spectrum can offer additional structural clues, corroborating the connectivity established by NMR.

## Crystallographic Analysis: The Definitive Solid-State Structure

While NMR reveals the structure in solution, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

The process involves growing a high-quality single crystal of **Fenridazon**, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[2][8] Although a published crystal structure for **Fenridazon** was not identified in the preparatory search, analysis of related pyridazinone derivatives reveals key expected features.[5][6][9] For instance, the pyridazinone ring is often nearly planar, while the phenyl ring is typically twisted out of this plane. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates how the molecules pack together in a crystal lattice.



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Diagram 2: Workflow for Single-Crystal X-ray Diffraction Analysis.

A general protocol for this powerful technique is outlined in Section 8.3.

## Computational Structural Analysis

Computational chemistry provides a theoretical framework to complement experimental data. Using methods like Density Functional Theory (DFT), one can calculate the lowest energy conformation of the **Fenridazon** molecule, predict its electronic properties (such as electrostatic potential and molecular orbital energies), and simulate its vibrational (IR) and NMR spectra.[10]

These theoretical models are invaluable for:

- **Corroborating Experimental Data:** Comparing calculated NMR chemical shifts with experimental values can aid in signal assignment.
- **Understanding Reactivity:** The distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO) provide insights into the molecule's potential reactivity and interaction sites.
- **Structure-Activity Relationship (SAR) Studies:** By modeling the interaction of **Fenridazon** with a putative biological target, researchers can hypothesize the structural features crucial for its activity, guiding the design of new derivatives.

## Structure-Activity Relationship (SAR)

The structural features of **Fenridazon** are directly tied to its function as a herbicide. The pyridazinone core is a common scaffold in agrochemicals.[11] The herbicidal activity of many pyridazinone derivatives involves the inhibition of essential plant processes like photosynthesis or carotenoid biosynthesis.[12]

- **The Chlorophenyl Group:** The nature and position of the substituent on the phenyl ring are critical. The para-chloro group in **Fenridazon** likely influences its binding affinity to the target protein through specific electronic and steric interactions.
- **The Carboxylic Acid:** This functional group is crucial for the molecule's polarity and solubility, and it may serve as a key hydrogen bonding donor/acceptor in the active site of its target enzyme.

- The Methyl Group: While seemingly a minor feature, this group can influence the molecule's conformation and fit within a binding pocket.

By systematically modifying each of these components and assessing the impact on biological activity, a detailed SAR profile can be constructed, paving the way for the development of next-generation plant growth regulators.

## Experimental Protocols

### Protocol: Synthesis of a Fenridazon Analogue

This protocol is a representative method for the synthesis of the 1-aryl-4-oxo-6-methylpyridazine-3-carboxylic acid core structure, adapted from common literature procedures. [\[4\]](#)[\[5\]](#)

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add ethyl 2,4-dioxopentanoate (1 equivalent) and a suitable solvent such as absolute ethanol.
- **Addition of Hydrazine:** Add 4-chlorophenylhydrazine hydrochloride (1 equivalent) to the solution.
- **Cyclization:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.
- **Purification:** Collect the solid product by filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridazinone ester.
- **Hydrolysis:** Suspend the purified ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 2-4 hours to hydrolyze the ester to the carboxylic acid.
- **Isolation:** Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~2-3. The carboxylic acid product will precipitate.
- **Final Purification:** Collect the final product by filtration, wash with cold water, and dry under vacuum. Confirm the structure using NMR and MS as described below.

## Protocol: NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR data for a small molecule like **Fenridazon**.

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified **Fenridazon** sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
- **Instrumentation:** Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- **Instrument Tuning:** Lock, tune, and shim the instrument on the sample to ensure a homogeneous magnetic field and optimal signal detection.
- **Data Acquisition:**
  - Acquire a standard 1D <sup>1</sup>H NMR spectrum.
  - Acquire a 1D <sup>13</sup>C NMR spectrum (e.g., using a proton-decoupled pulse program).
  - Acquire 2D spectra as needed, such as <sup>1</sup>H-<sup>1</sup>H COSY, <sup>1</sup>H-<sup>13</sup>C HSQC, and <sup>1</sup>H-<sup>13</sup>C HMBC, to establish connectivity.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Calibrate the spectra using the residual solvent peak. Integrate the <sup>1</sup>H signals and assign all peaks in the 1D and 2D spectra to the corresponding atoms in the **Fenridazon** structure.

## Protocol: Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining a molecule's crystal structure.

- **Crystal Growth:** Grow single crystals of **Fenridazon** suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The ideal crystal should be transparent, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.
- **Crystal Selection and Mounting:** Under a microscope, select a high-quality crystal and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
- **Data Collection:** Mount the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of all the reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
- **Structure Solution and Refinement:** The processed data is used to solve the phase problem, which generates an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
- **Validation:** The final structural model is validated using established crystallographic checks to ensure its chemical and geometric sensibility. The final data is typically deposited in a crystallographic database.

## Conclusion

The comprehensive structural analysis of the **Fenridazon** molecule requires a synergistic application of synthesis, spectroscopy, crystallography, and computational modeling. While synthesis provides access to the material, NMR and MS establish its fundamental 2D structure and composition. Single-crystal X-ray diffraction offers the definitive 3D solid-state structure, and computational studies provide a deeper understanding of its electronic properties and conformational landscape. Together, these methods provide the critical insights necessary for understanding its mechanism of action as a plant growth regulator and for guiding future

research in the development of novel, more effective agents in the pyridazinone chemical class.

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